ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound. Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
A variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo pyrimidine . Ethyl 5-cyclopropyl-7-difluoromethylpyrazolo [1,5-a]- pyrimidine-3-carboxylate was obtained by the condensation of ethyl 5-amino-1 H -pyrazole-4-carboxylate and 1-cyclopropyl-4,4-difluorobutane-1,3-dione .Molecular Structure Analysis
The molecular structure of this compound is complex. The bicyclic core in the syn-configuration was shown to be conformationally stable, which was used to estimate the long-range interproton distances using NOESY data . At the same time, long-range dipole–dipole interactions corresponding to a distance between protons of more than 6 Å were first registered and quantified .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .Physical and Chemical Properties Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Scientific Research Applications
Chemical Reactivity and Synthesis
- The reactivity of ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate is significant in chemical synthesis. It can be used to create pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are important in synthesizing potential benzodiazepine receptor ligands (Bruni et al., 1994).
Biological Evaluation and Potential Therapeutic Applications
- Novel pyrazolopyrimidines derivatives, synthesized from similar compounds, have been evaluated for their anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016).
- Certain pyrazolo[3,4-d]pyrimidine derivatives, synthesized using related compounds, have shown potential as anticancer agents, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
- The compound has also been utilized in the synthesis of molecules with antimicrobial activity against various bacterial species (Kumar et al., 2017).
Structural Studies and Compound Synthesis
- Studies have also been conducted on the synthesis of novel pyrazolo[1,5-a]pyrimidines, examining their structures, antimicrobial activity, and inhibitory activity against RNA polymerase (Abdallah & Elgemeie, 2022).
Mechanism of Action
Target of Action
Ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their various biological activities .
Mode of Action
Pyrazolo[1,5-a]pyrimidines, in general, are known to interact with various biological targets due to their structural diversity .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, including this compound, are involved in various biochemical pathways due to their antimetabolite properties in purine biochemical reactions . They have been reported to exhibit a broad range of biological activities, including antitrypanosomal activity, antischistosomal activity, HMG-CoA reductase inhibition, COX-2 selective inhibition, AMP phosphodiesterase inhibition, KDR kinase inhibition, selective peripheral benzodiazepine receptor ligand activity, antimicrobial activity, and antianxiety activity .
Result of Action
Pyrazolo[1,5-a]pyrimidines, in general, have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the properties and stability of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Future Directions
Tetrahydropyrazolo[1,5-a]pyrimidine (THPP) is an attractive scaffold for designing biologically active compounds . The presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction . This indicates the significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules .
Biochemical Analysis
Biochemical Properties
Ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate interacts with various enzymes, proteins, and other biomolecules. Pyrazolo[1,5-a]pyrimidines are known to exhibit a broad range of biological activities . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity . Other activities include HMG-CoA reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , and KDR kinase inhibitors .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
ethyl 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-25-20(24)18-13-21-23-15(3)17(14(2)22-19(18)23)12-8-11-16-9-6-5-7-10-16/h5-11,13H,4,12H2,1-3H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANCKMJGOISFBQ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)CC=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)C/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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